![molecular formula C11H16O7 B3092774 (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione CAS No. 1234990-04-5](/img/structure/B3092774.png)
(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione
概要
説明
1,2,3-Triacetyl-5-deoxy-D-ribose is a white solid with the molecular formula C11H16O7 . It is commonly used as a protecting group in organic synthesis . This compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose .
Synthesis Analysis
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .Molecular Structure Analysis
The molecular structure of 1,2,3-Triacetyl-5-deoxy-D-ribose is defined by its molecular formula, C11H16O7 . It has an average mass of 260.241 Da and a monoisotopic mass of 260.089600 Da .Chemical Reactions Analysis
1,2,3-Triacetyl-5-deoxy-D-ribose is an intermediate for the preparation of antineoplastic agents like capecitabine . Capecitabine is a prodrug of 5-fluorouracil, used for the treatment of advanced primary or metastatic breast cancer that is ineffective against drugs like paclitaxel and doxorubicin .Physical and Chemical Properties Analysis
1,2,3-Triacetyl-5-deoxy-D-ribose appears as a white powder with a melting point of approximately 63-64°C . It is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform .科学的研究の応用
Synthesis and Preparation Techniques
1,2,3-Triacetyl-5-deoxy-D-ribofuranose, synthesized from D-ribose, has been a subject of research for its synthesis methods and applications. Several studies have detailed various synthesis routes:
- Sairam et al. (2003) describe a practical method for synthesizing this compound from D-ribose. Key steps include deoxygenation and acetylation, resulting in a 56% overall yield. This method is notable for its simplicity and cost-effectiveness, suitable for multi-gram preparations (Sairam et al., 2003).
- Hao (2010) presents a synthesis process starting from D-ribose, proceeding through methylation, esterification, reduction, deprotection, and acetylation, achieving an overall yield of about 48% (Hao, 2010).
- Zhang et al. (2013) report a synthetic route with an overall yield of over 30%, also starting from D-ribose and involving steps such as ketalization, esterification, reduction, hydrolysis, and acetylation (Zhang et al., 2013).
作用機序
1,2,3-Triacetyl-5-deoxy-D-ribose, also known as (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is a compound with significant applications in organic synthesis and pharmaceutical research .
Target of Action
It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .
Mode of Action
The compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . This means that it can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .
Biochemical Pathways
1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It is also used in the preparation of various pharmaceuticals, including antiviral and anticancer drugs .
Pharmacokinetics
The compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers . 1,2,3-Triacetyl-5-deoxy-D-ribose acts as a key intermediate in the production of Capecitabine, which is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include its solubility in different solvents . .
Safety and Hazards
Caution must be exercised when handling this compound due to its potential health hazards, such as eye and respiratory irritation, as well as potential organ damage with prolonged exposure . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
将来の方向性
1,2,3-Triacetyl-5-deoxy-D-ribose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals . One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .
特性
IUPAC Name |
(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6-,10+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRLNHAKSDJJX-DADVEIPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C(=O)C)([C@](C(=O)C)(C(=O)C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


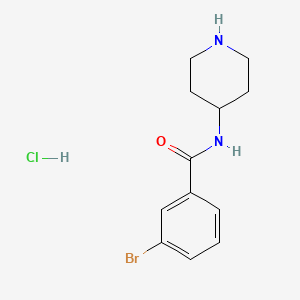
![4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)
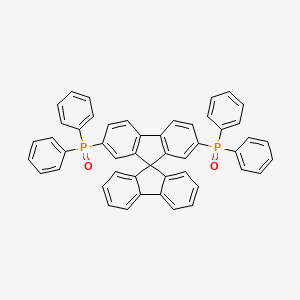
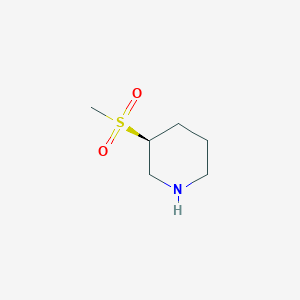
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
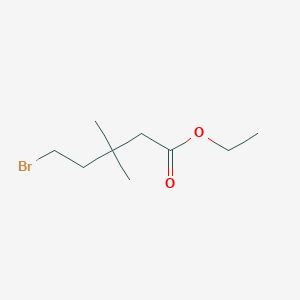
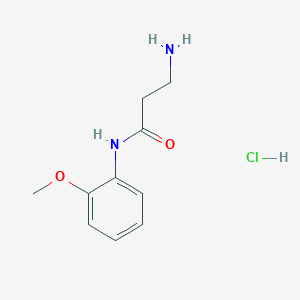
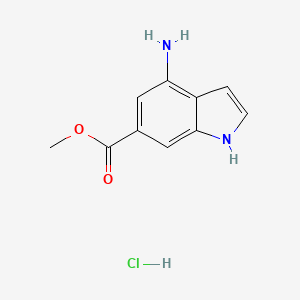
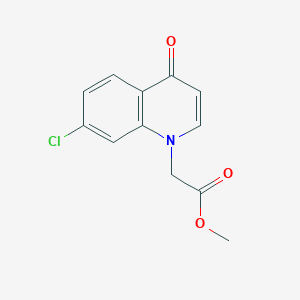
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
